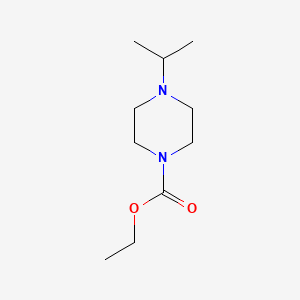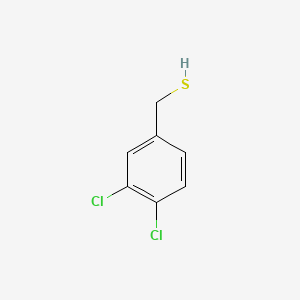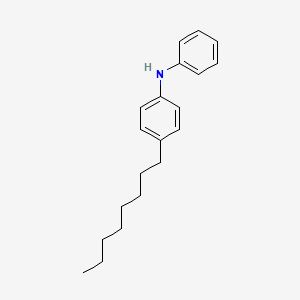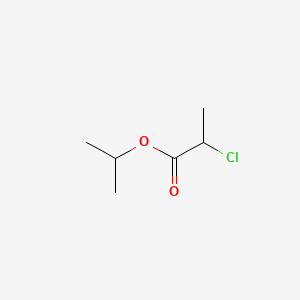
Isopropyl 2-chloropropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-chloropropionate appears as a colorless liquid with a pungent odor. About the same density as water and insoluble in water. Vapors are heavier than air. May be toxic by ingestion and skin absorption.
Applications De Recherche Scientifique
Photochemistry and Photophysics
- Isopropyl 2-chloropropionate is used in studies exploring site-specific bond cleavage. For instance, selectively deuterated 2-chloropropane (a related compound) has been investigated for photoinduced C-H or C-D bond cleavage using a two-color photolysis approach. This research provides insights into the behavior of intermediates like the isopropyl radical under photolysis conditions (Mathews, Wang, & Koplitz, 1994).
Chemical Synthesis and Catalysis
- In the field of chemical synthesis, isopropyl 2-chloropropionate plays a role in the resolution of 2-chloropropionic acid and ester. This compound is significant in the synthesis of pesticides, dyestuffs, and agriculture chemicals. The chiral resolution of 2-chloropropionic acid and ester is crucial for producing optically active compounds with high physiological or pharmacological action (Zhou Liang, 2006).
Biotechnology and Bioengineering
- In biotechnology, (S)-2-Chloropropionate, an intermediate for phenoxypropionic acid herbicides, is produced through asymmetric reduction of 2-chloroacrylate using recombinant Escherichia coli cells. This involves 2-haloacrylate reductase coupled with a glucose dehydrogenase for NADPH regeneration, showcasing the potential of isopropyl 2-chloropropionate in enzyme catalysis and microbial production (Kurata et al., 2008).
Polymer Science
- In polymer science, isopropyl 2-chloropropionate is utilized in the synthesis of end-functionalized poly(N-isopropylacrylamide). This involves the polymerization of N-isopropylacrylamide using 2-chloropropionate as initiators. Such polymers have applications in creating materials with specific thermal phase transitions (İlboğa & Coşkun, 2014).
Agricultural Chemistry
- Isopropyl 2-chloropropionate derivatives are used in agriculture. For example, 2,4-dichlorophenoxyacetic acid isopropyl ester, a related compound, has been used to reduce mature fruit abscission in Citrus navel cultivars. This demonstrates its utility in enhancing crop yield and managing harvest cycles (Agustí et al., 2006).
Pharmacology and Drug Design
- In pharmacology, isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, a derivative of isopropyl 2-chloropropionate, has been synthesized and evaluated for its antimalarial properties. This highlights its potential as a precursor in the synthesis of drugs targeting specific diseases (Warner et al., 1977).
Propriétés
Numéro CAS |
40058-87-5 |
|---|---|
Nom du produit |
Isopropyl 2-chloropropionate |
Formule moléculaire |
C6H11ClO2 |
Poids moléculaire |
150.6 g/mol |
Nom IUPAC |
propan-2-yl 2-chloropropanoate |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)9-6(8)5(3)7/h4-5H,1-3H3 |
Clé InChI |
BOKVSRHWZPCJRN-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C)Cl |
SMILES canonique |
CC(C)OC(=O)C(C)Cl |
Autres numéros CAS |
40058-87-5 |
Description physique |
Isopropyl 2-chloropropionate appears as a colorless liquid with a pungent odor. About the same density as water and insoluble in water. Vapors are heavier than air. May be toxic by ingestion and skin absorption. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



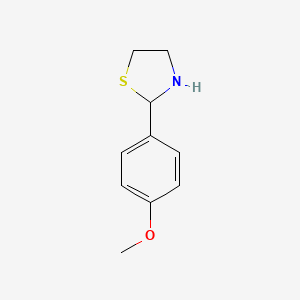
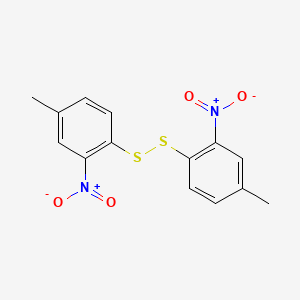
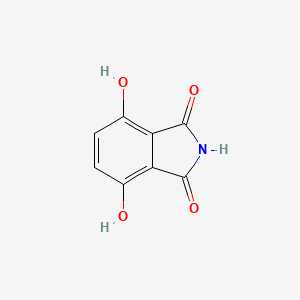
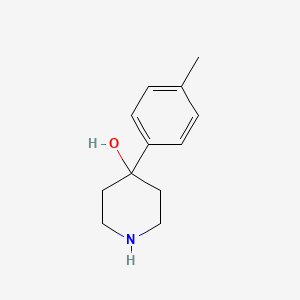
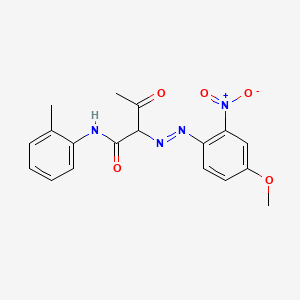
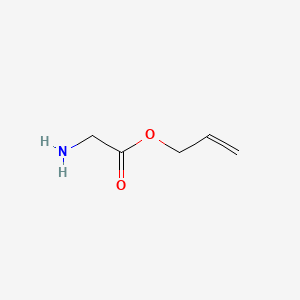
![N-(5-Chloro-2-methylphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1596499.png)
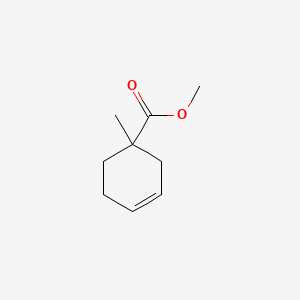
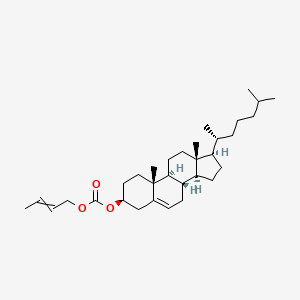
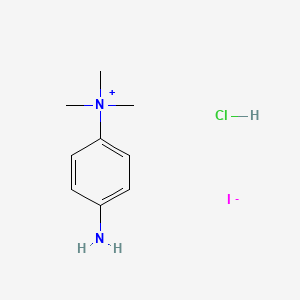
![n-[3-(Ethylamino)-4-methylphenyl]acetamide](/img/structure/B1596503.png)
